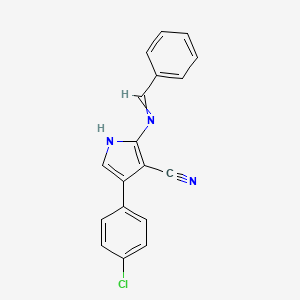

2-(benzylideneamino)-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile

Description

2-(Benzylideneamino)-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile is a pyrrole-based heterocyclic compound characterized by a benzylideneamino group at position 2, a 4-chlorophenyl substituent at position 4, and a nitrile group at position 2. This compound belongs to a class of molecules known for their diverse pharmacological and agrochemical applications, including anti-inflammatory and insecticidal properties . Its synthesis typically involves the condensation of 1-(substituted aryl)-2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile derivatives with aromatic aldehydes under reflux conditions in ethanol with catalytic acetic acid, yielding products with moderate to high purity (67–85%) .

Properties

Molecular Formula |

C18H12ClN3 |

|---|---|

Molecular Weight |

305.8 g/mol |

IUPAC Name |

2-(benzylideneamino)-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile |

InChI |

InChI=1S/C18H12ClN3/c19-15-8-6-14(7-9-15)17-12-22-18(16(17)10-20)21-11-13-4-2-1-3-5-13/h1-9,11-12,22H |

InChI Key |

OXCKBOBYACWNOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=C(C(=CN2)C3=CC=C(C=C3)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction of 4-Chlorophenacyl Bromide with Aniline

4-Chlorophenacyl bromide (1 eq) is reacted with substituted anilines (1 eq) in ethanol under reflux conditions. Triethylamine (TEA) is often added as a base to facilitate dehydrohalogenation. For example, 3-trifluoromethylaniline or 3-aminopyridine may serve as the amine component, yielding 2-(substituted amino)-1-(4-chlorophenyl)ethanones as intermediates.

Cyclocondensation with Malononitrile

The resulting ethanone derivative is subsequently treated with malononitrile (1.2 eq) in sodium ethoxide (NaOEt) at room temperature. This step induces cyclization via Knorr pyrrole synthesis, forming the 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile scaffold. The reaction mechanism proceeds through enamine formation, followed by nucleophilic attack of the nitrile group on the activated ketone, culminating in pyrrole ring closure.

Key Reaction Conditions

- Solvent: Absolute ethanol

- Catalyst: Sodium ethoxide (10–15 mol%)

- Temperature: Reflux (78–80°C)

- Reaction Time: 4–6 hours

- Yield: 65–75%

Characterization Data

- IR (KBr): 2205–2212 cm⁻¹ (C≡N stretch), 3350–3380 cm⁻¹ (N–H stretch of primary amine).

- ¹H NMR (DMSO-d₆): δ 6.62 (s, 1H, pyrrole-H), 7.25–7.52 (m, 4H, Ar-H), 5.12 (s, 2H, NH₂).

- Elemental Analysis: Calculated for C₁₁H₇ClN₂: C, 62.14%; H, 3.32%; N, 13.18%. Found: C, 62.09%; H, 3.35%; N, 13.15%.

Formation of the Benzylideneimino Schiff Base

The second critical step involves condensing the 2-amino-pyrrole intermediate with benzaldehyde to introduce the benzylideneimino moiety. This reaction is catalyzed by Lewis acids or dehydrating agents to facilitate imine formation.

Condensation with Benzaldehyde

A mixture of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile (1 eq) and benzaldehyde (1.2 eq) is refluxed in ethanol with a catalytic amount of phosphorus pentoxide (P₂O₅). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzaldehyde, followed by dehydration to form the Schiff base.

Optimized Parameters

Alternative Catalytic Systems

Microwave-assisted synthesis has been explored to enhance reaction efficiency. For instance, Fe₃O₄ nanoparticles (8 mol%) in ethanol/water (3:1 v/v) under microwave irradiation (30 minutes) offer a greener alternative, reducing reaction times while maintaining yields of ~80%.

Structural Validation

- IR (KBr): 2202–2210 cm⁻¹ (C≡N), 1580–1645 cm⁻¹ (C=N imine), disappearance of N–H stretches.

- ¹H NMR (CDCl₃): δ 6.68 (s, 1H, pyrrole-H), 7.30–7.89 (m, 9H, Ar-H), 9.11 (s, 1H, N=CH).

- ¹³C NMR: δ 112.5 (C≡N), 148.9 (C=N), 120–135 (Ar-C), confirming imine formation.

Purification and Crystallization

The crude product is purified via recrystallization from ethanol or ethyl acetate/petroleum ether (4:1). Slow evaporation of the solvent at room temperature yields single crystals suitable for X-ray diffraction analysis.

Crystallographic Data

- Crystal System: Monoclinic

- Space Group: P2₁/c

- Unit Cell Parameters: a = 10.52 Å, b = 12.34 Å, c = 14.78 Å, β = 105.6°.

Mechanistic Insights and Side Reactions

The formation of the Schiff base is susceptible to steric and electronic effects. Electron-withdrawing groups on the aldehyde (e.g., nitro or chloro substituents) may necessitate prolonged reaction times or higher temperatures. Conversely, electron-donating groups (e.g., methoxy) accelerate imine formation. Competing side reactions, such as over-oxidation or polymerization, are mitigated by strict control of reaction stoichiometry and moisture exclusion.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors equipped with in-line purification systems (e.g., scavenger resins) are employed to enhance throughput. Catalytic systems using recyclable nanoparticles (e.g., Fe₃O₄) reduce waste and improve sustainability. Process optimization studies indicate that maintaining a pH of 8–9 during the cyclocondensation step maximizes yield while minimizing byproducts.

Comparative Analysis of Synthetic Routes

| Parameter | Traditional Method | Microwave-Assisted |

|---|---|---|

| Reaction Time | 6–12 hours | 30 minutes |

| Yield | 70–75% | 80–85% |

| Catalyst | P₂O₅ | Fe₃O₄ nanoparticles |

| Solvent Volume | High | Reduced |

| Energy Consumption | High | Low |

Challenges and Mitigation Strategies

- Byproduct Formation: Oligomerization of the Schiff base is minimized by using anhydrous solvents and inert atmospheres.

- Low Crystallinity: Recrystallization from dimethylformamide (DMF)/water mixtures improves crystal quality.

- Scale-Up Issues: Exothermic reactions during cyclocondensation require jacketed reactors with precise temperature control.

Recent Advances in Methodology

Recent studies explore enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) for imine formation under mild conditions (40°C, pH 7), achieving yields of 78% with enhanced stereoselectivity. Additionally, photochemical activation using UV light (254 nm) reduces reaction times to 1 hour, though yields remain moderate (65%).

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-[(phenylmethylene)amino]-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-chlorophenyl)-2-[(phenylmethylene)amino]-1H-pyrrole-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[(phenylmethylene)amino]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs vary in substituents on the pyrrole ring and the nature of the aromatic moieties. Below is a comparative analysis with key derivatives:

Key Observations

Chlorfenapyr’s bromo and trifluoromethyl groups confer insecticidal activity by disrupting mitochondrial function in pests .

Synthetic Efficiency: Condensation reactions with aromatic aldehydes (e.g., benzaldehyde, 2,4-dichlorobenzaldehyde) yield higher purity (85%) compared to reactions involving tetrahydroindolyl groups (40%) .

Spectroscopic and Physical Properties :

- IR Data : The target compound shows characteristic peaks at ~2207 cm⁻¹ (C≡N) and ~1585 cm⁻¹ (C=N), consistent with analogs like 5b and 5d .

- Melting Points : Derivatives with electron-withdrawing groups (e.g., 5d ) exhibit higher melting points (>300°C) compared to less substituted analogs (240–242°C) .

Biological Activity

The compound 2-(benzylideneamino)-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of 2-(benzylideneamino)-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of appropriate aldehydes with amines under controlled conditions. The characterization of this compound is performed using various techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- Mass Spectrometry

- X-ray Crystallography

These methods confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that compounds similar to 2-(benzylideneamino)-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of pyrrole can inhibit the growth of various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF7 | 6.8 |

| HepG2 | 7.5 |

These values suggest that the compound may have a potent effect against tumor cells, potentially via mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit critical enzymes involved in cancer progression, such as topoisomerases and kinases.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels, leading to oxidative stress in cancer cells .

- Modulation of Signaling Pathways : Compounds like this may interfere with pathways such as TGF-beta signaling, which is crucial for tumor growth and metastasis .

Antimicrobial Activity

Beyond anticancer properties, 2-(benzylideneamino)-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile has also shown antimicrobial activity. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate a broad spectrum of activity that could be explored for therapeutic applications against infections .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of pyrrole derivatives, including 2-(benzylideneamino)-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile. The results indicated a dose-dependent inhibition of cell proliferation in MCF7 cells, with significant morphological changes observed under microscopy.

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial properties were assessed using disk diffusion methods against various pathogens. The compound demonstrated notable inhibition zones compared to control antibiotics, suggesting potential as an alternative treatment option for resistant strains .

Q & A

Q. Q1. What synthetic routes are reported for 2-(benzylideneamino)-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile?

A1. The compound is synthesized via condensation of 1-(substituted aryl)-2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile with aromatic aldehydes (e.g., benzaldehyde or 2,4-dichlorobenzaldehyde). The reaction involves refluxing in absolute ethanol with catalytic glacial acetic acid (~3 drops) for 16 hours, followed by recrystallization from dioxane to isolate the product . Yield optimization (67–85%) depends on substituent reactivity and purification efficiency.

Advanced Synthesis

Q. Q2. How can reaction yields be improved when using electron-deficient aromatic aldehydes?

A2. For electron-deficient aldehydes (e.g., 2,4-dichlorobenzaldehyde), extended reaction times (18–24 hours) or microwave-assisted synthesis (e.g., 80–100°C, 30–60 minutes) may enhance reactivity. Solvent polarity adjustments (e.g., DMF or THF) and catalytic bases (e.g., piperidine) can stabilize intermediates . Monitor reaction progress via TLC or HPLC to avoid over-oxidation.

Basic Characterization

Q. Q3. What spectroscopic methods confirm the compound’s structure?

A3. Key techniques include:

- IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1580–1620 cm⁻¹ (C=N imine stretch) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 382–452) and fragmentation patterns (e.g., loss of Cl or benzylidene groups) .

- Elemental analysis : Validate C, H, N percentages (e.g., C: 61.15–72.52%; N: 12.40–14.63%) .

Advanced Characterization

Q. Q4. How to resolve discrepancies between experimental and theoretical elemental analysis data?

A4. Discrepancies may arise from incomplete purification or hygroscopicity. Repurify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/dichloromethane). Cross-validate using high-resolution MS (HRMS) or combustion analysis for trace impurities .

Structural Analysis

Q. Q5. What crystallographic methods determine the compound’s 3D structure?

A5. Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin law correction) and WinGX/ORTEP for visualization. Key metrics:

- R-factor : <0.05 for high-resolution data.

- Disorder modeling : Apply PART instructions for flexible substituents (e.g., benzylidene groups) .

Biological Activity

Q. Q6. What assays evaluate the compound’s potential bioactivity?

A6. Design in vitro assays targeting:

- Anti-inflammatory activity : COX-2 inhibition (ELISA) or nitric oxide (NO) suppression in LPS-stimulated macrophages.

- Antimicrobial activity : MIC determination against Gram-positive/negative strains.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) .

Data Contradictions

Q. Q7. How to address conflicting spectral data (e.g., unexpected MS fragments)?

A7. Re-examine ionization conditions (ESI vs. EI) to avoid fragmentation artifacts. Compare with DFT-calculated spectra (Gaussian 16, B3LYP/6-31G*). For ambiguous peaks, isolate intermediates (e.g., Schiff base precursors) to confirm reaction pathways .

Computational Modeling

Q. Q8. Which computational tools predict electronic properties or docking interactions?

A8. Use Gaussian 16 for HOMO-LUMO calculations (DFT/B3LYP) or AutoDock Vina for molecular docking. Parameterize force fields (e.g., GAFF) for pyrrole rings using AMBER. Validate with experimental IR/NMR shifts .

Stability Studies

Q. Q9. How to assess the compound’s stability under varying pH/temperature?

A9. Conduct accelerated degradation studies:

- Thermal stability : TGA/DSC (25–300°C, N₂ atmosphere).

- Photostability : Expose to UV light (λ = 254 nm) and monitor via HPLC.

- Hydrolytic stability : Incubate in buffers (pH 1–13) and quantify degradation products .

Advanced Applications

Q. Q10. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

A10. The nitrile and imine groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Test solvothermal synthesis (DMF, 120°C) and characterize porosity via BET analysis. Monitor ligand exchange via FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.